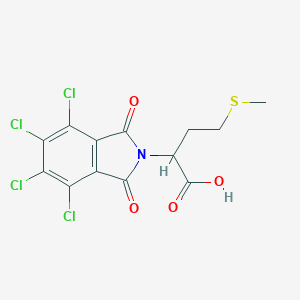

4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Description

4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS: 351436-89-0) is a synthetic organic compound featuring a tetrahalogenated isoindole-1,3-dione core linked to a butanoic acid moiety modified with a methylthio (-SCH₃) group at the 4-position . This structural framework places it within the broader class of tetrahalogeno-1H-isoindole-1,3-diones (TIDs), which are recognized for their inhibitory activity against protein kinase CK2, a therapeutic target in oncology and virology . The tetrachloro substitution on the isoindole ring and the methylthio group distinguish it from analogs with varying halogen substituents or side-chain modifications.

Properties

IUPAC Name |

4-methylsulfanyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl4NO4S/c1-23-3-2-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBLWBFMFMFTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl4NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS Number: 351436-89-0) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 399.05 g/mol. The compound features a methylthio group and multiple chlorine substituents that may contribute to its biological effectiveness.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₄NO₄S |

| Molecular Weight | 399.05 g/mol |

| CAS Number | 351436-89-0 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds in the same class. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method has been employed to assess the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| 3 | High | Moderate | Moderate |

| 6 | Moderate | High | High |

| 10 | High | High | Moderate |

| 12a | High | Moderate | Moderate |

| 17 | Moderate | High | High |

These findings suggest that the presence of the tetrachloroisoindole moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Biofilm Disruption : There is potential for this compound to disrupt biofilms formed by bacteria, enhancing the efficacy of other antimicrobial agents.

Case Studies

Several case studies have documented the use of related compounds in clinical settings:

-

Case Study on Antibacterial Efficacy :

A study conducted on a series of chlorinated isoindole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted that structural modifications could enhance activity against specific pathogens. -

Fungal Inhibition Study :

Research involving fungal pathogens such as Candida albicans showed that derivatives similar to this compound exhibited promising antifungal properties at low concentrations.

Scientific Research Applications

Preliminary studies suggest that 4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid exhibits notable biological activities. Potential areas of research include:

- Antimicrobial Properties : Investigating its effectiveness against various pathogens.

- Anticancer Activity : Exploring its role in inhibiting tumor growth or inducing apoptosis in cancer cells.

Environmental Impact Assessment

Given the presence of multiple chlorine atoms in its structure, this compound may be evaluated for its environmental impact. Research could focus on:

- Toxicological Studies : Assessing its effects on non-target organisms.

- Biodegradability Tests : Understanding how it decomposes in different environmental conditions.

Pharmaceutical Development

The unique structural features of this compound may lead to its exploration in drug development. Potential applications include:

- Drug Design : Modifying the compound to enhance efficacy and reduce side effects.

- Formulation Studies : Developing formulations that improve bioavailability.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against certain bacterial strains. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anticancer Research

Research focusing on the anticancer potential revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. Further studies are required to elucidate the specific pathways involved in inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in the TID Class

The TID class includes derivatives with tetrahalogen (Cl, Br, I) substitutions on the isoindole ring and variable side chains. Key comparisons are outlined below:

| Compound Name | Halogen Substituents | Side Chain Modifications | IC₅₀ (CK2 Inhibition) | Selectivity Notes |

|---|---|---|---|---|

| 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (1) | Iodine | Propanoic acid | 0.15 μM | High selectivity for CK2 |

| 2-(4,5,6,7-Tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | Bromine | Acetic acid | ~0.3–1.0 μM* | Moderate activity |

| 4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | Chlorine | Butanoic acid + methylthio | Not reported† | Likely lower activity‡ |

*Inferred from ’s trend: inhibitory activity decreases as halogen size decreases (tetraI > tetraBr > tetraCl) .

†Direct activity data for the tetrachloro-methylthio derivative is unavailable, but structural trends suggest reduced potency.

‡Chlorine’s smaller atomic radius weakens hydrophobic interactions critical for binding CK2’s ATP pocket .

Key Structural Differences:

- Halogen Effects : The tetraiodo and tetrabromo analogs exhibit stronger CK2 inhibition due to enhanced hydrophobic interactions with residues Val53, Val66, Ile174, and Phe113 in the ATP-binding site. Chlorine’s smaller size in the target compound likely diminishes these interactions .

- Side Chain Role: The carboxylic acid group in all TIDs forms hydrogen bonds with Lys68 and Trp176, essential for binding .

Non-Halogenated Isoindole Derivatives

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS: MFCD00196079): Lacks halogen substituents and the methylthio group.

- 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid (CAS: 1008946-61-9): Features a saturated isoindole ring and methylsulfanyl group. Its biological activity is uncharacterized but may differ due to reduced aromaticity .

Methylthio-Containing Analogs

- 2-Hydroxy-4-(methylthio)-butanoic acid (CAS: 583-91-5): Shares the methylthio-butanoic acid backbone but lacks the isoindole-dione core. Primarily studied for its physicochemical properties, such as solubility and stability, rather than kinase inhibition .

Research Findings and Implications

- Activity vs. However, this remains speculative without direct biochemical data .

- Synthetic Utility : The methylthio group may serve as a handle for further chemical modifications (e.g., oxidation to sulfone/sulfoxide) to tune reactivity or binding interactions .

- Unmet Needs : Structural optimization efforts for CK2 inhibitors should explore hybridizing the methylthio moiety with larger halogen substituents to balance potency and drug-like properties.

Q & A

[Basic] What synthetic strategies are effective for producing 4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves halogenation of isoindole-1,3-dione precursors followed by coupling with methylthio-containing intermediates. Key steps include:

- Tetrachlorination : React isoindole-1,3-dione with excess Cl₂ in acetic acid under reflux (80°C, 12 hours).

- Methylthio Group Introduction : Use nucleophilic substitution (e.g., NaSCH₃ in DMF at 60°C).

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH.

Optimization strategies include Design of Experiments (DoE) to assess solvent polarity (e.g., DMF vs. DMSO), catalyst loading (e.g., Pd(OAc)₂ for coupling), and reaction time. Purification via gradient column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) ensures >95% purity .

[Basic] Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?

Methodological Answer:

Use a multi-technique approach:

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (expected [M+H]+ ~500-550 Da) with ESI+ ionization.

- ¹H/¹³C NMR : Identify characteristic signals (e.g., tetrachloro-isoindole dione carbonyls at δ ~170 ppm; methylthio group at δ ~2.1 ppm).

- FT-IR : Detect C=O stretches (~1750 cm⁻¹ for dione; ~1700 cm⁻¹ for carboxylic acid).

- HPLC-PDA : Assess purity using a C18 column (0.1% formic acid/acetonitrile gradient; retention time ~8.2 minutes). Cross-validate with spiked standards .

[Advanced] How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

Methodological Answer:

Implement forced degradation protocols:

- pH Stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C for 24–72 hours. Monitor via UPLC-MS/MS (Waters BEH C18 column, 1.7 µm).

- Oxidative Stress : Treat with 0.1% H₂O₂ and analyze sulfoxide formation.

- Photolytic Stability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.

Data interpretation should use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

[Advanced] What systematic approaches resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Adopt a tiered validation framework:

Experimental Replication : Standardize NMR conditions (e.g., 500 MHz, DMSO-d6, 298 K).

Computational Refinement : Perform DFT calculations (B3LYP/6-311+G**) with solvent corrections (PCM model) using Gaussian 13.

Crystallographic Validation : If crystallizable, obtain X-ray data (Mo Kα radiation, Rigaku XtaLAB).

Discrepancies >0.3 ppm for ¹H signals may indicate tautomerism or impurities; re-evaluate synthetic protocols .

[Basic] What protocols assess the compound’s environmental persistence and ecotoxicity?

Methodological Answer:

Follow OECD guidelines:

- Biodegradation : Use closed-bottle test (OECD 301D) with activated sludge.

- Aquatic Toxicity : Conduct 48-hour Daphnia magna assays (ISO 6341).

- Bioaccumulation : Determine log Kow via shake-flask method (octanol/water).

Sample preparation includes SPE (HLB cartridges) for aqueous matrix concentration .

[Advanced] How can computational tools elucidate binding mechanisms with biological targets (e.g., serum albumin)?

Methodological Answer:

Integrate:

- Molecular Docking : Use AutoDock Vina to predict binding poses (PDB: 1AO6 for HSA).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) on a Biacore T200.

- Metabolite Profiling : Incubate with human liver microsomes (HLM) and analyze via Q-TOF MS.

Cross-validate MD simulations (GROMACS, CHARMM36) with experimental ΔG from ITC .

[Advanced] What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer:

Address poor crystallinity via:

- Solvent Screening : Test 50+ combinations (e.g., DMSO/water, THF/heptane) using vapor diffusion.

- Additives : Introduce ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) at 5% v/v.

- Temperature Cycling : Alternate between 4°C and 25°C to induce nucleation.

Characterize crystals with a Rigaku XtaLAB Synergy-S diffractometer (Cu Kα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.